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molecular formula C5H4F3NOS B179785 (2-(Trifluoromethyl)thiazol-4-yl)methanol CAS No. 133046-47-6

(2-(Trifluoromethyl)thiazol-4-yl)methanol

Cat. No. B179785
M. Wt: 183.15 g/mol
InChI Key: NGTOSARTLLCFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394300B2

Procedure details

To a stirring solution of (2-(trifluoromethyl)thiazol-4-yl)methanol (550 mg, 3.00 mmol) in DCM (5 ml) was added PBr3 (0.283 ml, 3.00 mmol) at 0-5° C. in 5-10 min. and stirring continued for 1 h. Reaction mixture was diluted with DCM and washed with water. Organic layer was separated and distilled out to get crude product which was column purified using 0-2% EtOAC in hexane to get title compound in 36% yield.
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
0.283 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
36%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[S:4][CH:5]=[C:6]([CH2:8]O)[N:7]=1.P(Br)(Br)[Br:13]>C(Cl)Cl>[Br:13][CH2:8][C:6]1[N:7]=[C:3]([C:2]([F:11])([F:10])[F:1])[S:4][CH:5]=1

Inputs

Step One
Name
Quantity
550 mg
Type
reactant
Smiles
FC(C=1SC=C(N1)CO)(F)F
Name
Quantity
0.283 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
DISTILLATION
Type
DISTILLATION
Details
distilled out
CUSTOM
Type
CUSTOM
Details
to get crude product which
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC=1N=C(SC1)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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